molecular formula C16H10ClNO3 B2711346 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone CAS No. 303987-07-7

2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

Cat. No.: B2711346
CAS No.: 303987-07-7
M. Wt: 299.71
InChI Key: ZPKHEVSTNNMFCE-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a heterocyclic compound that features an isoxazolone ring substituted with a 2-chlorobenzoyl group and a phenyl group

Scientific Research Applications

2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

While specific mechanisms of action for “2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone” are not available, related compounds such as “2-Chlorobenzoic acid” are used as precursors to a variety of drugs, food additives, and dyes .

Safety and Hazards

“2-Chlorobenzoyl chloride” is considered hazardous and may be corrosive to metals. It causes severe skin burns and eye damage. It should not be inhaled and protective clothing should be worn when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization with a phenyl-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the isoxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazolones.

Comparison with Similar Compounds

    2-Chlorobenzoyl chloride: A precursor in the synthesis of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone.

    3-Phenyl-5(2H)-isoxazolone: A structurally related compound without the chlorobenzoyl group.

    2-(4-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone: A similar compound with a different substitution pattern on the benzoyl group.

Uniqueness: this compound is unique due to the specific positioning of the chlorobenzoyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHEVSTNNMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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